molecular formula C14H13ClFNO B2720736 {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1272112-78-3

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2720736
CAS No.: 1272112-78-3
M. Wt: 265.71
InChI Key: QRSJHNAKKOFQIN-UHFFFAOYSA-N
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Description

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine is an organic compound that features a phenyl ring substituted with a chloro and fluoro group, connected to a phenoxy group, and further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 3-chloro-4-fluorophenol and a suitable phenyl halide under basic conditions to form the phenoxy intermediate.

    Substitution reaction: The phenoxy intermediate undergoes a nucleophilic substitution reaction with a methylamine source, such as methylamine hydrochloride, in the presence of a base like sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxy and methylamine groups contribute to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    {[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine: This compound has an additional chloro group on the phenyl ring, which may alter its chemical and biological properties.

    {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(ethyl)amine: The ethylamine group instead of the methylamine group can affect the compound’s reactivity and interactions.

Uniqueness

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSJHNAKKOFQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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